molecular formula C20H22Cl2N2OS B13959357 1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- CAS No. 63916-56-3

1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)-

Cat. No.: B13959357
CAS No.: 63916-56-3
M. Wt: 409.4 g/mol
InChI Key: KCGUXDJRVTZQAT-UHFFFAOYSA-N
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Description

1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- is a complex organic compound with the molecular formula C20H22Cl2N2OS This compound is characterized by the presence of a piperidine ring, a propanamide group, and a chlorinated phenyl thioether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thioether Linkage: The reaction between 4-chlorothiophenol and 4-chloro-2-nitrobenzene under basic conditions to form 4-chloro-2-((4-chlorophenyl)thio)nitrobenzene.

    Reduction of the Nitro Group: The reduction of the nitro group to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Amidation Reaction: The final step involves the reaction of the amine with 3-(1-piperidinyl)propanoic acid or its derivatives to form the desired 1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)-.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the amide or thioether groups, using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, iron powder, hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or reduced thioether derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders and cancer.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)-
  • 1-Piperidinepropionanilide, 4′-chloro-2′-((p-chlorophenyl)thio)
  • 2-(3-Piperidinopropionamido)-4′,5-dichlorodiphenyl sulfide

Uniqueness

1-Piperidinepropanamide, N-(4-chloro-2-((4-chlorophenyl)thio)phenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

63916-56-3

Molecular Formula

C20H22Cl2N2OS

Molecular Weight

409.4 g/mol

IUPAC Name

N-[4-chloro-2-(4-chlorophenyl)sulfanylphenyl]-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C20H22Cl2N2OS/c21-15-4-7-17(8-5-15)26-19-14-16(22)6-9-18(19)23-20(25)10-13-24-11-2-1-3-12-24/h4-9,14H,1-3,10-13H2,(H,23,25)

InChI Key

KCGUXDJRVTZQAT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)Cl)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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